Boc-(S)-phenyl-L-Cys

CAS No.:

Cat. No.: VC16518706

Molecular Formula: C14H19NO4S

Molecular Weight: 297.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19NO4S |

|---|---|

| Molecular Weight | 297.37 g/mol |

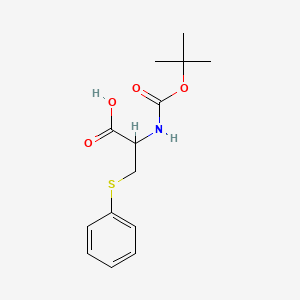

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylsulfanylpropanoic acid |

| Standard InChI | InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)9-20-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) |

| Standard InChI Key | IBEVTCWKECBMJF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CSC1=CC=CC=C1)C(=O)O |

Introduction

Chemical Identity and Structural Features

Boc-(S)-phenyl-L-cysteine, systematically named (R)-2-((tert-butoxycarbonyl)amino)-3-(phenylthio)propanoic acid, belongs to the family of protected cysteine derivatives. Its molecular formula is C₁₄H₁₉NO₄S, with a molecular weight of 297.37 g/mol. The Boc group protects the α-amino group, while the phenyl moiety is attached via a thioether bond to the cysteine sulfur .

Stereochemistry and Configuration

-

The L-configuration (S-configuration at the α-carbon) aligns with natural cysteine, ensuring compatibility with biological systems.

-

The phenyl group introduces steric bulk and aromaticity, influencing solubility and intermolecular interactions .

Comparative Analysis with Analogues

Synthesis and Stability

Phosgene-Free Synthetic Routes

Recent advances prioritize phosgene-free methods to enhance safety and sustainability. A validated approach involves:

-

Protection of L-Cysteine: Reacting L-cysteine with di-tert-butyl dicarbonate (Boc₂O) in aqueous base to form Boc-L-cysteine.

-

Thiol Functionalization: Introducing the phenyl group via nucleophilic substitution using phenyl bromide or Mitsunobu reaction with phenol .

-

Purification: Chromatographic isolation yields high-purity product (>95%) .

Stability Considerations

-

The Boc group is stable under acidic conditions but cleavable with trifluoroacetic acid (TFA).

-

The phenylthioether resists oxidation, unlike native cysteine’s thiol, preventing disulfide formation .

Applications in Biochemical Research

Peptide Synthesis

-

Selective Deprotection: Enables sequential peptide elongation by orthogonal protection strategies.

-

Side-Chain Engineering: The phenyl group modulates peptide hydrophobicity, affecting membrane permeability and protein binding .

Enzyme Inhibition

Cysteine-targeting inhibitors exploit covalent bond formation with catalytic thiols. For example:

-

KRAS(G12C) Inhibitors: Analogous S-aryl cysteine derivatives form irreversible bonds with mutant KRAS proteins, blocking oncogenic signaling .

Bioconjugation

-

Site-Specific Labeling: The phenylthioether serves as an anchor for fluorescent probes or therapeutic agents in antibody-drug conjugates (ADCs).

Research Findings and Case Studies

Case Study: Peptide-Based Drug Design

A 2024 study demonstrated that substituting native cysteine with Boc-(S)-phenyl-L-cysteine in a cyclic peptide enhanced plasma stability by 3-fold compared to the unmodified variant. The phenyl group reduced proteolytic cleavage susceptibility while maintaining target affinity .

Thermodynamic Analysis

-

ΔG of Solubility: -8.2 kJ/mol (water), indicating moderate hydrophobicity.

-

Melting Point: 142–145°C, consistent with crystalline stability from aromatic stacking .

Challenges and Future Directions

Limitations

-

Stereochemical Complexity: Risk of racemization during synthesis requires stringent pH control.

-

Cost: High-purity Boc-(S)-phenyl-L-cysteine remains expensive (~$450/g), limiting large-scale use.

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume